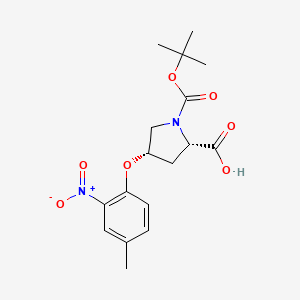
(2S,4S)-1-(tert-Butoxycarbonyl)-4-(4-methyl-2-nitrophenoxy)-2-pyrrolidinecarboxylic acid
Übersicht
Beschreibung
The compound “(2S,4S)-1-(tert-Butoxycarbonyl)-4-(4-methyl-2-nitrophenoxy)-2-pyrrolidinecarboxylic acid” has the CAS No. 1354485-88-3 . It has a molecular weight of 366.37 and a molecular formula of C17H22N2O7 .
Physical And Chemical Properties Analysis
This compound is stored sealed in dry conditions at 2-8°C . The boiling point is not specified .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
The compound has been utilized in various synthesis and chemical properties studies, demonstrating its versatility in organic synthesis. For instance, its applications in asymmetric synthesis, highlighting its role in the production of enantiomerically pure compounds, are notable. The asymmetric syntheses of related compounds, such as (2S,3S)-3-(tert-butoxycarbonyl)-2-piperidinecarboxylic acid and (3R,4S)-4-(tert-butoxycarbonyl)-3-piperidinecarboxylic acid, underline its utility in producing complex molecular structures with specific stereochemistry (Xue et al., 2002). These syntheses involve multiple steps, starting from common amino acids, and highlight the compound's role in facilitating the introduction of chirality into synthetic pathways.
Material Science and Polymer Chemistry
The compound's derivatives have been explored for their potential in material science, particularly in the synthesis of polyamides with specific properties. Research has demonstrated the synthesis of ortho-linked polyamides using derivatives of the compound, which are characterized by their solubility in polar solvents and their ability to form transparent, flexible, and tough films. These materials exhibit high thermal stability, making them suitable for various applications in material science (Hsiao et al., 2000).
Peptide and Protein Research
In peptide and protein research, derivatives of the compound have been employed in the synthesis of dipeptide 4-nitroanilides containing non-proteinogenic amino acids. This work is crucial for the development of novel peptides with potential therapeutic applications, showcasing the compound's importance in the synthesis of bioactive molecules (Schutkowski et al., 2009).
Organic Syntheses
The compound and its related derivatives have found extensive use in organic syntheses, acting as precursors or intermediates in the synthesis of complex organic molecules. The synthesis of dipeptide 4-nitroanilides and the discussion on the synthesis of anti α-Methyl-β-Methoxy carboxylic compounds are examples where these compounds play a crucial role. Such research underscores the importance of (2S,4S)-1-(tert-Butoxycarbonyl)-4-(4-methyl-2-nitrophenoxy)-2-pyrrolidinecarboxylic acid and its derivatives in facilitating complex organic reactions and the production of molecules with potential biological and pharmaceutical applications (Romea et al., 2014).
Eigenschaften
IUPAC Name |
(2S,4S)-4-(4-methyl-2-nitrophenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O7/c1-10-5-6-14(12(7-10)19(23)24)25-11-8-13(15(20)21)18(9-11)16(22)26-17(2,3)4/h5-7,11,13H,8-9H2,1-4H3,(H,20,21)/t11-,13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QINLXKMNTVAZGX-AAEUAGOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2CC(N(C2)C(=O)OC(C)(C)C)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)O[C@H]2C[C@H](N(C2)C(=O)OC(C)(C)C)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4S)-1-(tert-Butoxycarbonyl)-4-(4-methyl-2-nitrophenoxy)-2-pyrrolidinecarboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl (2S,4S)-4-[2-(tert-butyl)-4-methylphenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1398245.png)
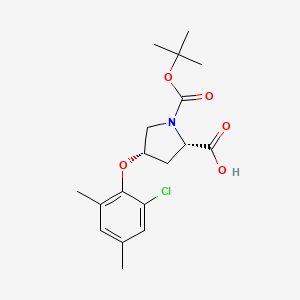
![(2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-(tert-butyl)-4-chlorophenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1398251.png)
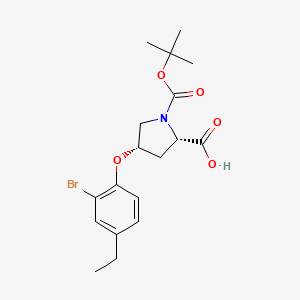
![Methyl (2S,4S)-4-[4-(tert-butyl)-2-methylphenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1398255.png)
![(2S,4S)-1-(tert-Butoxycarbonyl)-4-[4-(tert-butyl)-2-chlorophenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1398256.png)
![2-[Methyl(3-piperidinylmethyl)amino]-1-ethanol dihydrochloride](/img/structure/B1398257.png)
![(2S,4S)-1-(tert-Butoxycarbonyl)-4-[(1,6-dibromo-2-naphthyl)oxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1398258.png)
![4-[2-(4-Piperidinyl)ethyl]-2-piperazinone dihydrochloride](/img/structure/B1398261.png)
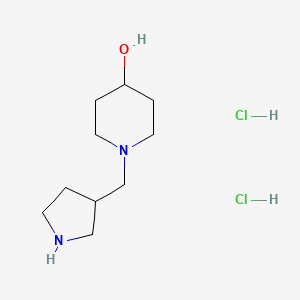
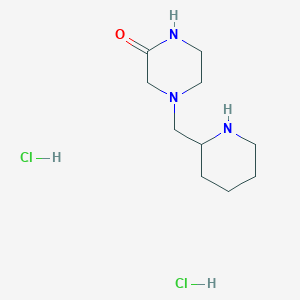
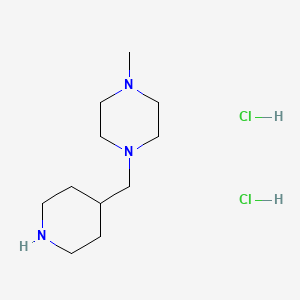
![2-[Methyl(2-piperidinylmethyl)amino]-1-ethanol dihydrochloride](/img/structure/B1398265.png)
